molecular formula C9H15F3O B13580381 1,1,1-Trifluoro-3-cyclohexyl-2-propanol

1,1,1-Trifluoro-3-cyclohexyl-2-propanol

Cat. No.: B13580381
M. Wt: 196.21 g/mol
InChI Key: RMHXCCFQIOVNCF-UHFFFAOYSA-N
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Description

3-cyclohexyl-1,1,1-trifluoropropan-2-ol is an organic compound with the molecular formula C9H15F3O It is characterized by the presence of a cyclohexyl group attached to a trifluoropropanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclohexyl-1,1,1-trifluoropropan-2-ol typically involves the reaction of cyclohexylmagnesium bromide with 1,1,1-trifluoroacetone, followed by hydrolysis. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of anhydrous solvents to prevent moisture from interfering with the reaction.

Industrial Production Methods

Industrial production methods for 3-cyclohexyl-1,1,1-trifluoropropan-2-ol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-cyclohexyl-1,1,1-trifluoropropan-2-ol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can replace the hydroxyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

3-cyclohexyl-1,1,1-trifluoropropan-2-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Medicine: Research into its potential therapeutic effects and pharmacological properties is ongoing.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-cyclohexyl-1,1,1-trifluoropropan-2-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can modulate enzyme activity and receptor binding, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,1,1-Trifluoro-2-propanol: Similar in structure but lacks the cyclohexyl group.

    3-Cyclohexyl-1-propanol: Similar but does not contain the trifluoromethyl group.

Uniqueness

3-cyclohexyl-1,1,1-trifluoropropan-2-ol is unique due to the presence of both the cyclohexyl and trifluoromethyl groups. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C9H15F3O

Molecular Weight

196.21 g/mol

IUPAC Name

3-cyclohexyl-1,1,1-trifluoropropan-2-ol

InChI

InChI=1S/C9H15F3O/c10-9(11,12)8(13)6-7-4-2-1-3-5-7/h7-8,13H,1-6H2

InChI Key

RMHXCCFQIOVNCF-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CC(C(F)(F)F)O

Origin of Product

United States

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